Product packaging for Barium stearate(Cat. No.:CAS No. 6865-35-6)

Barium stearate

Cat. No.: B035712
CAS No.: 6865-35-6
M. Wt: 421.8 g/mol
InChI Key: OTNKRKHMTFRPSK-UHFFFAOYSA-N
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Description

Barium stearate is a white, crystalline precipitate belonging to the class of metal carboxylates, commonly known as metallic soaps. This compound serves as a highly effective and versatile reagent in materials science and polymer chemistry research, primarily functioning as a heat stabilizer and lubricant. Its principal research application is in the study and development of polyvinyl chloride (PVC) and other halogenated polymers, where it acts by scavenging hydrochloric acid (HCl) liberated during thermal degradation, thereby inhibiting autocatalytic decomposition and preserving the polymer's structural integrity. The mechanism involves the carboxylate group of the stearate anion reacting with and neutralizing HCl, while the barium cation can potentially complex with unstable chlorine atoms in the polymer backbone. Beyond stabilization, its hydrophobic, long alkyl chains impart excellent lubricating and release properties, making it a subject of interest for investigating processability in polymer composites and as a model water-repellent agent. Researchers also utilize this compound in the synthesis of nanoparticles, as a precursor for barium-containing materials, and in studies focusing on the rheological modification of greases and waxes. This high-purity reagent is essential for advancing studies in polymer durability, material processing, and the development of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36BaO2 B035712 Barium stearate CAS No. 6865-35-6

Properties

CAS No.

6865-35-6

Molecular Formula

C18H36BaO2

Molecular Weight

421.8 g/mol

IUPAC Name

barium(2+);octadecanoate

InChI

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

OTNKRKHMTFRPSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ba]

Other CAS No.

6865-35-6

physical_description

DryPowde

Pictograms

Irritant

Synonyms

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light)

Origin of Product

United States

Synthesis Methodologies and Advanced Preparation of Barium Stearate

Conventional Synthetic Routes for Barium Stearate (B1226849) Production

Conventional synthesis of barium stearate is predominantly carried out via precipitation in an aqueous medium, often referred to as the wet process. This method can be further divided into direct reaction and double decomposition methods.

The formation of this compound fundamentally involves an acid-base reaction where the stearic acid donates a proton to a basic barium precursor.

Direct Reaction: This common wet-process method involves the direct reaction between stearic acid (C₁₇H₃₅COOH) and a barium precursor, typically barium hydroxide (Ba(OH)₂), in an aqueous medium. google.comcardlo.cn Stearic acid, a weak acid, reacts with the strong base, barium hydroxide, in a neutralization reaction.

2C₁₇H₃₅COOH + Ba(OH)₂ → Ba(C₁₇H₃₅COO)₂ + 2H₂O

The reaction mechanism proceeds as follows:

Deprotonation of Stearic Acid: In the aqueous solution, the stearic acid's carboxylic group (-COOH) releases a proton (H⁺), forming the stearate anion (C₁₇H₃₅COO⁻).

Dissociation of Barium Hydroxide: Barium hydroxide dissociates in water to yield barium ions (Ba²⁺) and hydroxide ions (OH⁻).

Salt Formation: The stearate anion then acts as a nucleophile, reacting with the barium cation to form the ionic salt, this compound. msu.edulibretexts.org Due to its low solubility in water, the this compound precipitates out of the solution as a white solid. cardlo.cn

Double Decomposition (Metathesis): An alternative wet method is the double decomposition or precipitation reaction. baerlocher.comalapolystabs.com This process involves two main steps:

Saponification: Stearic acid is first neutralized with an alkali, such as sodium hydroxide (NaOH), to produce a water-soluble soap, sodium stearate. google.compishrochem.comC₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

Precipitation: A soluble barium salt, typically barium chloride (BaCl₂), is then added to the sodium stearate solution. A metathesis reaction occurs where the barium and sodium ions exchange anions, leading to the precipitation of insoluble this compound. google.compishrochem.com2C₁₇H₃₅COONa + BaCl₂ → Ba(C₁₇H₃₅COO)₂ + 2NaCl

This method is effective but can result in by-products like sodium chloride that may require thorough washing to remove from the final product. google.com

The outcome of the synthesis, including yield, purity, and physical properties of the this compound, is highly dependent on the reaction conditions.

Reaction ConditionInfluence on Synthesis Outcome
Temperature Controls reaction rate and solubility of reactants. In the direct reaction with barium hydroxide, temperatures are typically maintained between 50°C and 70°C. google.com The reaction is exothermic, so heating may be stopped once the reaction initiates. google.com
pH The pH of the reaction medium is crucial for the acid-base neutralization. Precise control of pH is necessary to ensure the complete reaction and high purity of the product. pishrochem.com
Reactant Concentration The concentration of stearic acid and barium precursor solutions can influence the particle size of the resulting precipitate. Higher dilution generally leads to smaller particles and a larger surface area. baerlocher.com
Stirring Speed Vigorous stirring is essential to ensure a homogeneous reaction mixture, especially given the low solubility of stearic acid in water. It prevents agglomeration and ensures that the reactants are in constant contact. cardlo.cn
Order of Reactant Addition Some methods advocate for adding stearic acid to a pre-formed suspension of barium hydroxide in water to prevent the formation of clumps and ensure a more complete reaction. google.com

A specific example of a direct synthesis involves adding 222.2g of fine granular stearic acid to a suspension of 132.0g of barium hydroxide octahydrate in 1200ml of water. The temperature is raised to 58°C to initiate the reaction, which then proceeds for 30 minutes at around 70°C due to exothermic heat. google.com

Wet-Chemistry Synthesis Approaches for this compound

Advanced wet-chemistry approaches aim to refine the synthesis process, offering better control over product characteristics and improving environmental sustainability.

Catalysts are sometimes employed in wet-chemistry synthesis to enhance reaction rates and efficiency.

Catalytic Processes: Ammonia (in the form of ammoniacal liquor) has been used as a catalyst in the reaction between stearic acid and barium hydroxide. google.com The ammonia likely acts as a base to facilitate the deprotonation of stearic acid, forming ammonium stearate as an intermediate. This intermediate is a surfactant that helps to emulsify the stearic acid in the aqueous medium, increasing the reaction surface area and promoting a more complete reaction. google.com

The reaction can be summarized as:

C₁₇H₃₅COOH + NH₄OH → C₁₇H₃₅COONH₄ + H₂O

2C₁₇H₃₅COONH₄ + Ba(OH)₂ → Ba(C₁₇H₃₅COO)₂ + 2NH₄OH

This one-step synthesis method can produce high-quality this compound while allowing for the recycling of the water and catalyst, thus minimizing waste. google.com

Ion Exchange Processes: The term "ion exchange" in the context of this compound synthesis generally refers to the double decomposition reaction, which is a classic example of an ion-exchange process in solution. cardlo.cn In this reaction, the cation (Na⁺) of the sodium stearate is exchanged for the cation (Ba²⁺) from the barium chloride solution. cardlo.cn More advanced applications could involve the use of ion-exchange resins, which are insoluble polymer matrices with functional groups capable of exchanging ions. youtube.comresearchgate.net For instance, a cation-exchange resin loaded with barium ions could potentially be used to react with a solution of sodium stearate, although specific research on this application for this compound synthesis is not widely documented.

Controlling the particle size and shape (morphology) of this compound is critical for its performance in various applications. While specific research on this compound morphology is limited, general principles of precipitation and findings from related compounds offer insights.

The particle size, and thus the surface area and bulk density, can be influenced by the concentration of reactants. baerlocher.com A more dilute reaction medium generally results in the formation of smaller particles. baerlocher.com For instance, a continuous preparation method involving the reaction of a 0.4 mol/L solution of stearic acid in methanol with a 0.2 mol/L aqueous solution of barium hydroxide at 65°C in a microchannel reactor yielded particles with a D50 of 0.32 µm. chemicalbook.com Subsequent spray drying of the product without cooling resulted in significantly smaller nanoparticles with a D50 of 95 nm. chemicalbook.com

Other factors that typically influence particle morphology during precipitation include:

Rate of addition of reactants: Slower addition rates can promote the growth of larger, more well-defined crystals.

Temperature: Affects both the solubility of the product and the kinetics of nucleation and crystal growth.

Presence of additives: Surfactants or other additives can adsorb onto the surfaces of growing crystals, inhibiting growth on certain crystal faces and thus altering the final particle shape.

A proprietary process has been developed that claims to control particle size and morphology, resulting in a product with a unique combination of fineness and thermal stability. mlagroup.com

Dry-Process Synthesis of this compound

Dry-process synthesis, also known as the fusion or melting method, is an alternative to aqueous routes that avoids the use of water. This method involves the direct reaction of molten stearic acid with a solid barium precursor, such as barium oxide (BaO) or barium hydroxide, at high temperatures. cardlo.cngoogle.com

The general process involves heating stearic acid above its melting point (around 70°C) and then adding the barium precursor while stirring. google.com The reaction is carried out at elevated temperatures, typically in the range of 110°C to 160°C, for 1 to 3 hours. google.com The water produced during the reaction evaporates at these temperatures, eliminating the need for a separate drying step. baerlocher.com Catalysts may be used to facilitate a complete reaction. cardlo.cn

This method offers several advantages, including a simpler process flow, no wastewater generation, and lower energy consumption compared to the wet process which requires extensive drying. google.com However, challenges can include managing the high viscosity of the molten reaction mixture and ensuring homogeneous mixing to achieve a complete reaction and a high-quality product. cardlo.cn

An advanced form of dry synthesis is mechanochemistry or solid-phase synthesis, which involves inducing reactions in the solid state through mechanical energy, such as ball milling. researcher.lifeiaea.org Studies on other metal stearates have shown that solid-phase reactions between stearic acid and metal oxides can be carried out on devices like a Bridgman anvil-type apparatus, suggesting the feasibility of such solvent-less methods for producing this compound. iaea.org

High-Temperature Molten State Reactions

The synthesis of this compound can be achieved through a high-temperature molten state reaction, often referred to as the dry process or melting method. cardlo.cn This methodology involves the direct reaction of stearic acid with a barium source in the absence of an aqueous medium. cardlo.cn The process commences by heating stearic acid until it melts, creating a molten reaction environment. google.com

Once the stearic acid is in a liquid state, a barium compound, such as barium oxide, barium carbonate, or barium hydroxide, is introduced directly into the melt. cardlo.cngoogle.com The reaction is then allowed to proceed under controlled conditions of temperature and constant stirring to ensure homogeneity and complete reaction. cardlo.cn This direct synthesis route relies on the high-temperature conditions to facilitate the chemical reaction between the molten fatty acid and the metal oxide or hydroxide. cardlo.cn The final product obtained through this method is typically a white or slightly yellow powder. cardlo.cn

ParameterValue/ConditionSource
Reactants Stearic Acid, Barium Oxide or Barium Hydroxide cardlo.cngoogle.com
Initial Step Melting of Stearic Acid google.com
Reaction Temperature 110-160°C google.com
Reaction Time 1-3 hours google.com
Process Type Dry Process / Melting Method cardlo.cn

Role of Catalysis in Dry Synthesis Mechanism

In the dry synthesis or molten state reaction for producing this compound, catalysts are often employed to ensure the reaction proceeds to completion. cardlo.cngoogle.com The primary function of the catalyst is to facilitate the displacement of metal ions from the barium compound onto the stearic acid, which results in the formation of the this compound salt. cardlo.cn

The reaction is typically conducted at temperatures ranging from 110°C to 160°C for a duration of one to three hours. google.com During this process, the catalyst may decompose and be expelled from the reaction mixture in a gaseous form. google.com The use of catalysts, in conjunction with a slight excess of the metal oxide reactant, often results in a final product that is characteristically alkaline. cardlo.cn While specific catalysts can vary, their role is crucial for optimizing the reaction efficiency in this non-aqueous, high-temperature environment. cardlo.cngoogle.com

Fabrication of this compound Thin Films via Langmuir-Blodgett Deposition

The Langmuir-Blodgett (LB) technique is a prominent method for fabricating highly organized thin films of this compound. chalcogen.roresearchgate.net This technique allows for the deposition of successive single molecular layers onto a solid substrate, enabling precise control over the film's thickness and structure. aps.org The resulting multilayer films are noted for their uniform and well-ordered molecular arrangement. researchgate.net

Monolayer Formation and Transfer Dynamics at Interfaces

The process begins with the creation of a Langmuir film, which is a monolayer of molecules at an air-water interface. For this compound films, stearic acid is typically dissolved in a volatile, non-polar solvent such as benzene. chalcogen.ro This solution is then carefully spread onto the surface of a water subphase within an LB trough. As the solvent evaporates, the stearate molecules organize into a monolayer at the interface.

This floating monolayer is then compressed to a desired surface pressure, which brings the molecules into a condensed, ordered state. A solid substrate is then repeatedly dipped into and withdrawn from the water, transferring the monolayer from the air-water interface onto the substrate with each pass. chalcogen.ro This transfer process forms the basis for creating structured thin films.

Multilayer Assembly and Growth Control

By repeating the dipping and withdrawal process, multiple monolayers are sequentially deposited onto the substrate, leading to the assembly of a multilayer film. aps.org This method offers exceptional control over the film's thickness, as it is built up one molecular layer at a time. aps.org Research has demonstrated the successful construction of films containing as many as 3,001 layers. aps.org

Detailed optical measurements and X-ray diffraction studies have been used to characterize these films. aps.orgnih.gov The thickness of a single this compound layer has been determined with high accuracy to be 24.40 Å. aps.org The resulting films exhibit the properties of a uniaxial crystal, with the optic axis oriented perpendicular to the surface of the substrate. aps.org

PropertyValueSource
Deposition Technique Langmuir-Blodgett chalcogen.ro
Thickness per Layer 24.40 Å aps.org
Crystal Structure Uniaxial aps.org
Refractive Index (ordinary ray, n₁) 1.491 aps.org
Refractive Index (extraordinary ray, n₃) 1.551 aps.org

Preparative Strategies for this compound Nanocomposites

A primary strategy for preparing this compound nanocomposites involves incorporating nanomaterials into the precursor solution prior to Langmuir-Blodgett deposition. chalcogen.roresearchgate.net This method allows for the nanomaterials to be embedded within the highly ordered matrix of the this compound multilayer film.

A common example is the preparation of carbon nanotube (CNT) composites. chalcogen.roresearchgate.net In this approach, CNTs are added to the initial solution of stearic acid dissolved in benzene. chalcogen.ro This suspension is then spread on the water subphase to form a mixed monolayer. Subsequent deposition via the LB technique results in a this compound multilayer film doped with carbon nanotubes. chalcogen.roresearchgate.net This same principle has been applied to incorporate other functional materials, such as silver nitrate and (5,10,15,20-tetraphenyl)-porphinato manganese (III) chloride, into the this compound film structure, creating complex multilayers with specific properties. chalcogen.roresearchgate.net

This compound as a Precursor in Advanced Inorganic Materials Synthesis

This compound serves as a valuable precursor in the synthesis of advanced inorganic materials, particularly complex oxides. One notable example is its use in a wet-chemistry method to prepare pure barium zirconate (BaZrO₃) nanopowders. iau.ir

In this synthesis, this compound is employed as the barium source. It is used in combination with tetra-n-butyl zirconate, which acts as the zirconium source, and stearic acid, which functions as a complexing agent. The reaction of these precursors results in the formation of a gel. This gel is then subjected to calcination at elevated temperatures (e.g., 800-900 °C) in the air. This final heating step removes the organic components and facilitates the crystallization of the desired barium zirconate nanopowder. iau.ir

Structural Elucidation and Molecular Arrangement Studies of Barium Stearate

Crystallographic Investigations of Barium Stearate (B1226849) Systems

Crystallographic studies employ techniques such as electron diffraction and X-ray diffraction to determine the fundamental structural characteristics of barium stearate.

This compound molecules, when arranged on supporting surfaces, typically form hexagonal arrays. The axes of the hydrocarbon chains in these arrays are observed to be normal to the supporting surface, with a separation distance of 4.85 Å between chains. aip.org Films composed of this compound are characterized as uniaxial crystals, where the optic axis is oriented perpendicular to the surface upon which the films are constructed. aps.org

The thickness of a single layer of this compound in built-up films has been precisely determined. For instance, the thickness per layer of this compound was found to be 24.40 Å. aps.orgosti.gov Optical measurements on double layers of this compound have yielded an average thickness of 45.7 ± 0.7 Å and a refractive index of 1.508 ± 0.013. optica.org Furthermore, the refractive indices for the ordinary ray (n1) and the extraordinary ray (n3, in a direction perpendicular to the axis) in these uniaxial crystals are reported as n1 = 1.491 and n3 = 1.551, respectively. aps.org

X-ray diffraction studies have also been instrumental in determining the interlayer distance in multilayers, including those composed of alternating barium and copper stearate layers. These studies have shown that the interlayer distance is dependent on the specific type of stearate layer, suggesting a potential for precise control over interlayer spacing in fabricated structures. researchgate.net

Table 1: Crystallographic Parameters of this compound Films

ParameterValueMeasurement Method / ContextReference
Hydrocarbon Chain Spacing4.85 ÅElectron diffraction, hexagonal arrays on supporting surface aip.org
Single Layer Thickness24.40 ÅOptical method, built-up films aps.orgosti.gov
Double Layer Thickness45.7 ± 0.7 ÅPolarimetric method optica.org
Refractive Index (n1)1.491Ordinary ray, uniaxial crystals aps.org
Refractive Index (n3)1.551Extraordinary ray, perpendicular to axis, uniaxial crystals aps.org
Refractive Index (Double Layer)1.508 ± 0.013Polarimetric method optica.org

This compound exhibits various polymorphic forms and undergoes distinct phase transitions upon heating. Differential Scanning Calorimetry (DSC) studies have identified four key transitions for this compound. These include two crystal-crystal transitions occurring at 70 °C and 117 °C. researchgate.netresearchgate.net Further heating reveals a crystal-mesomorphic phase transition at 150 °C, followed by a second-order transition at 220 °C. researchgate.netresearchgate.net The enthalpies associated with these transitions have also been determined. researchgate.netresearchgate.net The formation of polymorphic metal stearates has also been observed in dry coating processes, highlighting the complexity of their solid-state behavior. scispace.com

Table 2: Phase Transitions of this compound

Transition TypeTemperature (°C)CharacteristicsReference
Crystal-Crystal70First crystal-crystal transition researchgate.netresearchgate.net
Crystal-Crystal117Second crystal-crystal transition researchgate.netresearchgate.net
Crystal-Mesomorphic Phase150Transition to a mesomorphic (liquid crystal-like) phase researchgate.netresearchgate.net
Second-Order Transition220A higher-temperature second-order transition researchgate.netresearchgate.net

Molecular Arrangement within this compound Monolayers

The arrangement of this compound molecules within single layers, particularly at interfaces, is critical for their functionality in various applications.

In monolayers, the hydrocarbon chains of this compound molecules are observed to form hexagonal arrays, with their axes oriented normal to the supporting surface. aip.org When deposited on clean metal surfaces, the molecules in the first layer stand with their hydrocarbon chain axes normal to the surface, exhibiting close lateral packing, though their arrangement can be irregular. aip.org A notable finding is that the precision of alignment of these hydrocarbon chain axes normal to the surface is higher for this compound compared to stearic acid. aip.orgaps.org

Studies using Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and π-A isotherms have investigated the stearic acid/Ba2+ system at the air-water interface. scispace.comacs.org These studies revealed that a mixed COOH/COO- monolayer displayed CH2 antisymmetric and symmetric bands at 2917 cm-1 and 2851 cm-1, respectively, which is indicative of a predominantly trans zigzag conformation of the hydrocarbon chains. acs.org At a pH of 9.5, stearic acid undergoes complete deprotonation, leading to the formation of a monolayer with ionic interactions between the carboxylate (COO-) group and the Ba2+ ions in the subphase. acs.org This monolayer subsequently undergoes a spontaneous reorganization into a three-dimensional structure, where the COO group and the barium atom form a chelating bidentate coordination. This reorganization process is temperature-dependent, taking approximately 11 minutes at 294 K and 50 minutes at 274 K. acs.org

The lateral arrangement of this compound molecules in single layers is characterized by the formation of hexagonal arrays of hydrocarbon chains. aip.org On organic foils, such as Resoglaz, this compound molecules exhibit a regular arrangement. aip.org In layers deposited on top of the initial layer, this compound molecules maintain a regular arrangement, although their orientation around the surface normal can be random, frequently forming large single arrays. aip.org However, in thicker films that have been lightly rubbed, the lateral arrangement can become less regular compared to unrubbed films of equivalent thickness, even if the hydrocarbon chain axes remain perpendicular to the surface. aps.org Techniques like Brewster Angle Microscopy (BAM) are sensitive to the surface density and the anisotropy of domains within these monolayers, providing insights into their lateral organization. arxiv.org

Molecular Organization in this compound Multilayers

The Langmuir-Blodgett (LB) technique is a primary method for constructing highly organized this compound multilayers. aip.orgaps.orgosti.govresearchgate.netaps.orgchalcogen.roresearchgate.nettu-chemnitz.de This method enables the achievement of a precisely organized molecular arrangement at the air-water interface, which can be preserved during transfer onto a solid substrate by optimizing deposition parameters. arxiv.org

Multilayers are commonly deposited in a Y-type mode, resulting in a stacked structure with molecules arranged in a head-to-head and tail-to-tail configuration. arxiv.org Films comprising up to 3001 layers of barium-copper stearate have been successfully constructed using this technique. aps.org The interlayer spacing within these multilayers can be accurately determined through X-ray diffraction. researchgate.netarxiv.org Such precisely controlled films can serve as high-precision thickness standards at the angstrom level. researchgate.net It has been observed that the presence of even trace amounts of foreign substances in the water subphase can influence the spacing between layers by 1 to 3 percent. aps.org Furthermore, the packing and orientation of molecules within LB films can be significantly affected by the pressure applied during the transfer process. rsc.org "Skeleton films" can also be formed by selectively dissolving stearic acid from mixed films, leading to structures with significantly lower refractive indices. aps.org

Interactions and Mechanisms of Barium Stearate in Polymer Systems

Thermal Stabilization Mechanisms of Polyvinyl Chloride (PVC) by Barium Stearate (B1226849)

Polyvinyl chloride is susceptible to degradation, primarily through dehydrochlorination, when exposed to elevated temperatures or ultraviolet (UV) radiation. This degradation process releases hydrochloric acid (HCl), which acts as an autocatalyst, accelerating further decomposition and compromising the polymer's mechanical properties, leading to brittleness and discoloration. pishrochem.comchembroad.comncsu.edu Barium stearate counteracts this degradation through distinct mechanisms.

Acid Scavenging Action and Neutralization of Degradation Byproducts

One of the primary functions of this compound in PVC stabilization is its ability to act as an effective acid scavenger. pishrochem.comchembroad.com During the thermal degradation of PVC, hydrochloric acid (HCl) is released. This compound readily reacts with this acidic byproduct, neutralizing it and preventing its accumulation. pishrochem.comchembroad.com This neutralization is critical because the presence of free HCl significantly accelerates the degradation process, creating a detrimental feedback loop. pishrochem.com The general reaction for metal stearates reacting with hydrochloric acid involves the formation of a metal chloride and stearic acid. For this compound, this reaction can be analogously represented as:

Ba(C₁₈H₃₅COO)₂ + 2HCl → BaCl₂ + 2C₁₈H₃₆O₂

This acid-scavenging action effectively mitigates the autocatalytic degradation of PVC. pishrochem.comncsu.edu

Interaction with Polymer Chains and Stabilization Efficacy

Beyond acid scavenging, this compound contributes to stabilization by interacting directly with the polymer chains. It functions by displacing labile chlorine atoms present in the PVC structure, replacing them with more stable stearate groups. ncsu.eduuq.edu.au These labile chlorine atoms, often found at allylic or tertiary positions, are initiation sites for the dehydrochlorination reaction. By substituting these unstable sites, this compound retards the "unzipping" reaction, which is a chain reaction leading to extensive dehydrochlorination and the formation of conjugated polyene sequences responsible for discoloration. ncsu.eduuq.edu.au

Furthermore, this compound also serves as a lubricant during the high-temperature processing of PVC. pishrochem.compishrochem.com This lubricating property reduces friction between polymer chains and with processing machinery, contributing to a smoother manufacturing process and preventing excessive heat build-up that could otherwise initiate or accelerate degradation. pishrochem.compishrochem.com While effective as a standalone stabilizer, this compound is frequently employed in synergistic combinations with other metal stearates, such as cadmium stearate or zinc stearate, to achieve enhanced and more comprehensive stabilization performance against both short-term and long-term degradation. pishrochem.com

Kinetic Studies of Thermal Degradation in this compound-Stabilized Polymers

Kinetic studies provide valuable insights into the thermal degradation process of polymers and the effectiveness of stabilizers like this compound. Non-isothermal thermogravimetric analysis (TGA) is a widely used technique for investigating the thermal degradation kinetics of stabilized PVC. researchgate.netpsu.eduscientific.net

Non-Isothermal Thermogravimetric Analysis for Kinetic Parameters

Non-isothermal TGA involves measuring the mass loss of a sample as a function of temperature while the temperature is increased at a constant heating rate. fkit.hr This technique allows for the determination of various kinetic parameters, including apparent activation energy (Ea), pre-exponential factor, and reaction order, which characterize the degradation process. researchgate.netpsu.eduscientific.netmdpi.com Common model-free methods employed for kinetic analysis of TGA data include the Friedman, Kissinger, Starink, and Flynn-Wall-Ozawa (FWO) methods. psu.edumdpi.commdpi.com These methods enable the calculation of activation energy without assuming a specific reaction model.

Determination of Apparent Activation Energies of Decomposition

Research has shown that the thermal decomposition of PVC stabilized by this compound typically occurs in multiple stages. Studies utilizing non-isothermal TGA under a nitrogen atmosphere have identified three distinct degradation stages. researchgate.netpsu.eduscientific.net The average apparent activation energies determined for these stages highlight the energy barriers associated with different decomposition events.

Table 1: Apparent Activation Energies of Thermal Decomposition for this compound-Stabilized PVC

Decomposition StageAverage Apparent Activation Energy (kJ/mol)
First79.88 researchgate.netpsu.eduscientific.net
Second89.37 researchgate.netpsu.eduscientific.net
Third187.34 researchgate.netpsu.eduscientific.net

The presence of this compound significantly influences the thermal stability of PVC. For instance, the lowest decomposition temperature for this compound-stabilized PVC is reported to be above 203.6°C at a 5% conversion rate and above 217.2°C at a 10% conversion rate. researchgate.netpsu.eduscientific.net Furthermore, at a heating rate of 10°C/min, the remaining mass of the sample with this compound was notably high at elevated temperatures, demonstrating its stabilizing effect.

Table 2: Remaining Mass of this compound-Stabilized PVC at Specific Temperatures (Heating Rate: 10°C/min)

Temperature (°C)Remaining Mass (%)
20099.1 researchgate.netpsu.eduscientific.net
22595.3 researchgate.netpsu.eduscientific.net

For comparison, the activation energies for the degradation of PVC alone are typically in the range of 79.76 – 85.3 kJ/mol. researchgate.net This suggests that this compound plays a crucial role in increasing the thermal stability and the energy required for the polymer to decompose, particularly in later stages of degradation.

Lubrication and Processing Aid Mechanisms in Polymer Melts

In the realm of polymer processing, this compound functions as a highly effective lubricant and processing aid, facilitating smoother operations and improving the quality of final products. caznstabilizer.comnimbasia.commarketresearchintellect.com

This compound acts as a mold release agent and lubricant in plastic manufacturing, improving the flow and mold release of plastic materials. ontosight.ai Its incorporation into polymer formulations reduces friction and wear between materials, leading to enhanced processing efficiency. caznstabilizer.com This reduction in interfacial friction is particularly beneficial in processes like high-speed calendering, where its high melting point is advantageous. atamanchemicals.com

Synergistic Effects of this compound with Co-Stabilizers in Polymer Formulations

This compound often demonstrates synergistic effects when combined with other stabilizers in polymer formulations, leading to enhanced performance and more comprehensive protection against degradation. pishrochem.comgzbaisha.com

This compound is frequently used as a co-stabilizer in conjunction with other metal soaps, such as cadmium stearate, zinc stearate, and lead stearate, particularly in PVC stabilization. pishrochem.comatamanchemicals.compishrochem.comgzbaisha.comsilverfernchemical.comrbspoly.combelikechem.comsanyigroupct.comspecialchem.com This combination offers enhanced thermal stability and more comprehensive protection against both short-term and long-term degradation mechanisms. pishrochem.com For instance, a combination of barium, zinc, and calcium stearate can be utilized as a stabilizer in food-grade PVC processing. atamanchemicals.comrbspoly.com While zinc stearate alone can accelerate PVC degradation, certain ratios of barium/cadmium carboxylates and calcium/zinc carboxylates have shown synergistic effects on PVC stabilization. researchgate.netmedcraveonline.comresearchgate.netchembk.com Metal soaps, including this compound, act as co-stabilizers that increase heat stability by reacting with HCl released during the thermal degradation of PVC. akdenizchemson.com

Table 1: Synergistic Effects of this compound with Metal Soaps in PVC Stabilization

Metal Soap CombinationObserved Effect on PVC StabilizationReference
Barium/Cadmium StearateSynergistic effect at 1:9 and 9:1 ratios, enhanced thermal stability researchgate.net
Barium/Zinc/Calcium StearateUsed as a stabilizer in food-grade PVC processing atamanchemicals.comrbspoly.com
Barium/Zinc StearateSynergistic effect, improved thermal stability sanyigroupct.commedcraveonline.com
Barium/Lead StearateCommonly used in conjunction for heat stabilization pishrochem.comatamanchemicals.comsilverfernchemical.comrbspoly.comspecialchem.com

Role as a Halogen Absorbent in Polyethylene (B3416737) and Polypropylene (B1209903) Systems

This compound also functions as a halogen absorbent in polyethylene and polypropylene systems. chembk.comcardlo.cncjspvc.com In these polymers, it helps to mitigate the adverse effects of residual catalysts on color and stability by scavenging halogens. chembk.comcardlo.cncjspvc.com The degradation of halogen-containing polymers, such as PVC, often involves the removal of a halide acid like HCl, which can self-catalyze further degradation. pishrochem.comresearchgate.netwikipedia.orggoogle.com this compound acts as an acid scavenger, effectively neutralizing this hydrochloric acid, thereby preventing accelerated degradation and maintaining the material's integrity. pishrochem.com

Advanced Applications of Barium Stearate in Materials Science and Nanotechnology

Integration of Barium Stearate (B1226849) in Nanocomposite Materials

The incorporation of barium stearate into polymer and ceramic matrices has led to the development of nanocomposites with tailored functionalities. Its primary roles in these materials are to enhance the dispersion of nanoparticles and to control their growth during synthesis.

Enhancement of Material Properties via Nanoparticle Dispersion

A critical challenge in the fabrication of nanocomposites is the tendency of nanoparticles to agglomerate, which can compromise the desired properties of the final material. This compound is utilized as an effective dispersant to achieve a homogeneous distribution of nanoparticles within a matrix. For instance, in the preparation of modified nano zinc oxide, this compound is used as a dispersant to create a stable fluid dispersion before further modification. google.com

This compound as a Capping Agent for Nanoparticle Growth Control

In the bottom-up synthesis of nanoparticles, controlling their size and preventing uncontrolled aggregation is paramount. This compound can function as a capping agent, where its molecules adsorb onto the surface of newly formed nanoparticles. This surface layer acts as a physical barrier, sterically hindering further growth and preventing the particles from clumping together.

This principle is evident in the synthesis of various nanoparticles where metal carboxylates are used as precursors. For example, in the synthesis of BaLuF5 core-shell nanoparticles, this compound is a key reactant, providing the barium source and influencing the nucleation and growth process. mdpi.com The stearate component can help control the particle size and morphology during the high-temperature reaction. While direct studies detailing this compound's capping mechanism are specific to each nanoparticle system, its role is analogous to other metal stearates which are well-documented as effective capping agents in solution-phase synthesis, ensuring the formation of monodisperse nanocrystals.

Functional Thin Films and Coatings Based on this compound

This compound is exceptionally well-suited for the fabrication of highly ordered thin films using the Langmuir-Blodgett (LB) technique. aip.org This method allows for the deposition of monomolecular layers onto a solid substrate, enabling precise control over film thickness and architecture down to the nanometer scale. These organized layers give rise to unique optical and electrical properties, making them suitable for a range of advanced applications.

Optical Properties and Dielectric Behavior of Multilayer Films

Multilayer films of this compound exhibit distinct optical properties due to the interference of light reflecting from the film's surfaces. As the number of layers increases, the film displays a series of brilliant interference colors when viewed in white light. google.com This phenomenon is highly dependent on the film's thickness and the viewing angle. google.comoptica.org The refractive index of this compound films has been determined to be approximately 1.498 to 1.508. optica.org

Interference Colors of Multilayer this compound Films (Viewed at 80° incidence) google.com
Number of LayersObserved Color (First Order Spectrum)
37Yellow
39Orange
41Yellow-Red
43Red
45Red-Purple
47Blue-Purple
49Deep Blue
57Light Blue

From a dielectric standpoint, this compound films are excellent insulators. Early studies meticulously measured their dielectric properties, revealing a low dielectric loss (tan δ), typically less than 0.001, and a stable dielectric constant as a function of film thickness and frequency. datapdf.com The breakdown strength of these films has been found to be power-dependent on the thickness, a characteristic that is important for their application in dielectric devices. researchgate.netsemanticscholar.org

Dielectric Properties of this compound Films datapdf.com
PropertyMeasured Value/Characteristic
Dielectric Constant (ε')Reported to show minimal variation with film thickness and frequency.
Dielectric Loss (tan δ)Low, generally less than 0.001. Deviations are random and show no dependence on thickness or frequency.
Film Thickness Range StudiedFrom a few layers to over 100 layers.
Frequency Range StudiedMeasurements performed across various frequencies to assess stability.

Development of UV-Sensitive Films and Optoelectronic Devices

Researchers have successfully developed UV-sensitive materials by incorporating functional molecules into the this compound matrix of Langmuir-Blodgett films. chalcogen.ro When doped with materials like phthalocyanines or porphyrins, these films exhibit a change in their electrical properties upon exposure to ultraviolet (UV) radiation. chalcogen.rochalcogen.roresearchgate.net

For example, a five-monolayer LB film of this compound functionalized with a novel Fe(III) porphyrin and single-wall carbon nanotubes (SWCNTs) showed strong sensitivity to UV light. chalcogen.ro The sensing mechanism involves the excitation of an electron from an iron d-orbital into a porphyrin antibonding π-orbital, which facilitates charge separation and alters the film's conductivity. chalcogen.ro Similarly, films containing magnesium phthalocyanine demonstrated a strong sensitivity to UV radiation, with the electrical resistance changing upon illumination. chalcogen.ro This photo-resistive effect, which is often reversible, forms the basis for potential applications in UV sensors and optical switches. researchgate.net

This compound-Carbon Nanotube Hybrid Films for Charge Transport

The integration of carbon nanotubes (CNTs) into this compound thin films creates hybrid materials with enhanced electrical conductivity and charge transport capabilities. chalcogen.ro The this compound matrix provides an ordered structure that can help align the CNTs, while the nanotubes create pathways for charge carriers to move through the film. chalcogen.roresearchgate.net

These hybrid films are being explored for various electronic applications. In one study, the addition of this compound and CNTs to a P3HT:PCBM polymer blend used in photovoltaic cells was investigated. researchgate.net The inclusion of CNTs is intended to facilitate the transport of charge carriers within the active layer of the solar cell, potentially improving its efficiency. researchgate.net The presence of CNTs within the this compound layers has been shown to influence the electrical resistance of the films, which is a key factor in their application for sensors and electronic devices. chalcogen.ro Research on these composite films has demonstrated that they are sensitive to external stimuli like UV radiation and chemical gases, with the CNTs playing a crucial role in activating the transport of charge carriers. chalcogen.rochalcogen.ro

This compound in Advanced Lubricant Formulations

This compound is a significant component in the formulation of high-performance lubricants, particularly for applications demanding superior thermal stability and load-bearing capacity. Its unique chemical structure, a barium salt of stearic acid, imparts desirable properties that enhance the tribological performance of greases and oils operating under extreme conditions.

Tribological Studies of this compound-Containing Greases

Tribology, the science of interacting surfaces in relative motion, is central to understanding the efficacy of lubricants. This compound's primary role in grease formulations is to act as a thickener, creating a stable matrix that holds the base oil. This soap structure provides excellent thickening properties, crucial for the lubricant's consistency and performance wsdchemical.com.

Key tribological benefits of this compound in greases include:

Friction Reduction: It forms a thin, lubricating film on metal surfaces, acting as a barrier to reduce the force needed to move one surface over another. This is critical in preventing adhesion and minimizing energy loss opewax.com.

Wear Resistance: The compound helps to form a protective, sacrificial layer on material surfaces. This layer absorbs the impact of mechanical action and friction, thereby preventing the gradual removal of material and extending the operational life of components opewax.com.

Seizing Prevention: In high-pressure and high-temperature environments, the lubricating film created by this compound prevents metal surfaces from welding together, a phenomenon known as seizing. This ensures smooth and continuous operation of machinery opewax.com.

Research has shown that the addition of other materials can further enhance the performance of barium-based greases. For instance, a study on biodegradable ultrafine β-tricalcium phosphate (β-TCP) as an additive in barium complex grease demonstrated a significant improvement in friction reduction and anti-wear properties at high temperatures acs.org. The optimal performance was observed at a 4.5% mass fraction of β-TCP acs.org.

Table 1: Effect of β-TCP Additive on Barium Complex Grease Tribological Performance at 150°C

Test Load (N) Additive Concentration (% mass) Average Friction Coefficient (AFC) Reduction (%) Wear Volume Reduction (%)
100 4.5% β-TCP 18.86 85.26
150 4.5% β-TCP 21.82 88.43

This table illustrates the percentage reduction in the average friction coefficient and wear volume for barium complex grease containing 4.5% β-TCP compared to the base grease without the additive, as determined by tribological tests at 150°C under varying loads. acs.org

Performance in High-Temperature Lubrication Regimes

One of the most valued properties of this compound in lubricant formulation is its exceptional thermal stability. Compared to other metallic stearates, it possesses a higher melting point, which allows it to maintain its structural integrity and lubricating properties at elevated temperatures opewax.com. This characteristic is essential for applications such as the extrusion and injection molding of plastics, where high temperatures are standard opewax.com.

This compound is a common additive in high-temperature greases, where it functions as a thickener, enhancing heat resistance and stability wsdchemical.comatamanchemicals.com. Composite barium-based greases are noted for their excellent high-temperature resistance, water resistance, and adhesion researchgate.net. The development of barium 12-hydroxy stearate greases has been a focus of research to produce lubricants with high melting points, good shear stability, and reversibility for high-temperature applications google.com.

The compound's ability to prevent material degradation under thermal stress makes it a vital component in lubricants designed for demanding industrial, automotive, and aerospace applications where machinery is exposed to extreme heat pishrochem.comchemicalbook.com.

Novel Applications in Functional Coatings

In the coatings industry, this compound is utilized as a multifunctional additive that imparts several desirable properties to paints, lacquers, and varnishes. Its contributions range from controlling surface finish to enhancing the protective qualities and durability of the coating.

Role as Flatting and Sanding Agents

This compound is widely used as a flatting and sanding agent in lacquers, coatings, and inks wsdchemical.comcardlo.cn. Its function as a flatting, or matting, agent is to control the gloss level of the final finish opewax.com. By incorporating this compound into the formulation, manufacturers can reduce the sheen of a coating to achieve a desired matte or semi-gloss appearance opewax.comatamanchemicals.com. This is particularly important in the architectural and automotive industries, where precise control over aesthetics is crucial atamanchemicals.com.

As a sanding agent, it facilitates the process of smoothing the dried coating. It acts as a lubricant for the abrasive particles, preventing the sandpaper from becoming clogged with coating residue. This results in a smoother, more uniform surface ready for subsequent coats.

Pigment Dispersion and Coating Durability Enhancement

Effective pigment dispersion is critical for achieving uniform color and optimal performance in coatings. This compound functions as a dispersant and stabilizer, aiding in the uniform distribution of pigments throughout the paint formulation acs.orgchemicalbook.com. Its very good dispersion properties are beneficial in blending and compounding equipment cardlo.cn.

This compound also acts as a rheology modifier, helping to control the viscosity of the paint researchgate.net. This ensures that the coating has good application properties, spreading evenly and adhering well to the substrate, which is vital for its protective function researchgate.net.

The durability of coatings is significantly enhanced by the inclusion of this compound due to its inherent properties:

Water Repellency: Being hydrophobic, this compound imparts a degree of water resistance to coatings, protecting the underlying surface from moisture damage opewax.compishrochem.com.

Heat Stability: Its thermal stability helps the coating resist degradation when exposed to high temperatures or UV radiation, thereby extending its service life pishrochem.com.

This compound in Chemical Synthesis and Catalysis Research

Beyond its widespread use as a processing aid and performance additive, this compound also plays a role in the fields of chemical synthesis and catalysis. Its applications range from being a reactant in the creation of new materials to acting as a catalyst in specific chemical reactions.

The synthesis of this compound itself is a fundamental chemical process, typically involving a reaction between a barium source and stearic acid. Common methods include the reaction of stearic acid with barium oxide or barium carbonate at controlled temperatures opewax.com. Another prevalent method is the precipitation reaction between an aqueous solution of barium chloride and sodium stearate pishrochem.com. Research into synthesis methods has also explored catalyst-free reactions between barium hydroxide and stearic acid in an aqueous medium, offering a more environmentally friendly process.

In the realm of catalysis, barium stearates are used as catalysts in certain chemical synthesis processes atamanchemicals.com. One notable application is in the emulsion polymerization of synthetic rubbers and resins, where it acts as an emulsifier atamanchemicals.com. Furthermore, it can serve as an auxiliary additive in specific chemical reactions wsdchemical.com. In plastics processing, for example, it can function as a halogen absorbent for polyethylene (B3416737) and polypropylene (B1209903), mitigating the negative effects of residual catalysts on the polymer's color and stability cardlo.cn.

In advanced materials research, this compound serves as a building block in the synthesis of complex nanostructures. It has been used in the Langmuir-Blodgett technique to deposit multilayer thin films. Research has explored the properties of these this compound multilayers when doped with other nanomaterials, such as carbon nanotubes and silver nitrate, for potential applications in developing novel sensors and optoelectronic devices researchgate.net.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Ba(C₁₈H₃₅O₂)₂
Stearic acid C₁₈H₃₆O₂
β-tricalcium phosphate Ca₃(PO₄)₂
Barium 12-hydroxy stearate Ba(C₁₈H₃₅O₃)₂
Barium oxide BaO
Barium carbonate BaCO₃
Barium chloride BaCl₂
Sodium stearate NaC₁₈H₃₅O₂
Barium hydroxide Ba(OH)₂
Polyethylene (C₂H₄)n
Polypropylene (C₃H₆)n
Carbon nanotubes Not applicable

Characterization Techniques Employed in Barium Stearate Research

X-Ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-Ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are indispensable tools for probing the structural properties of barium stearate (B1226849), especially in its crystalline and multilayer forms.

XRD is widely employed to analyze the crystalline phases of barium stearate. Studies on this compound multilayers have revealed well-ordered structures, evidenced by narrow peaks in their X-ray diffraction diagrams researchgate.netinoe.ro. These techniques are instrumental in characterizing the crystallization process itself sid.ir.

Research has identified the presence of two distinct ordered, crystalline phases within this compound multilayers. A major phase exhibits a packing periodicity of 48.425 Å, while a minor phase shows a packing periodicity of 40.853 Å researchgate.netinoe.roresearchgate.net. This indicates the potential for polymorphism or different structural arrangements depending on preparation conditions.

A primary application of XRD in this compound research is the precise determination of interlayer distances in multilayered films, such as those prepared by the Langmuir-Blodgett method. The position of diffraction maxima directly correlates with these characteristic spacings researchgate.netinoe.roresearchgate.netresearchgate.net.

Various studies have reported specific interlayer distances for this compound. For instance, a common interlayer distance of 40.569 Å has been observed, which aligns well with existing literature data researchgate.netinoe.roresearchgate.net. In the context of the two crystalline phases, the major phase exhibits a periodicity of 48.425 Å, and the minor phase, 40.853 Å researchgate.netinoe.roresearchgate.net. Another investigation reported a double-layer spacing of 50.3 Å for multilayer this compound films researchgate.net. For barium-copper-stearate films, an X-ray spacing of approximately 50.47 Å was found, which remained constant across films of the same composition despite varying thicknesses aps.org.

The interlayer distances can also be influenced by the composition of alternating layers. For example, in alternating this compound and copper stearate films, the interlayer distance was found to depend on the specific stearate layer type researchgate.net. Specific values such as d_alpha = 47.97 Å and d_beta = 40.000 Å were reported for Langmuir-Blodgett multilayers of this compound with carbon nanotubes researchgate.net.

Table 1: Reported Interlayer Distances in this compound Multilayers

SystemInterlayer Distance (Å)Reference
This compound Multilayers (General)40.569 researchgate.netinoe.roresearchgate.net
This compound Multilayers (Major Phase)48.425 researchgate.netinoe.roresearchgate.net
This compound Multilayers (Minor Phase)40.853 researchgate.netinoe.roresearchgate.net
Multilayer this compound Films50.3 researchgate.net
Barium-Copper-Stearate Films50.47 aps.org
This compound + Carbon Nanotubes (d_alpha)47.97 researchgate.net
This compound + Carbon Nanotubes (d_beta)40.000 researchgate.net

Both XRD and SAXS are crucial for deriving electron density profiles, which provide detailed insights into the internal structure of this compound layers. The electron density distribution of a bimolecular leaflet of this compound can be determined through the deconvolution of the Patterson function, which is calculated from observed X-ray intensity data nih.gov. This distribution can also be independently computed using conventional Fourier synthesis nih.gov.

SAXS is particularly effective for studying heterogeneous electron density distributions over nanoscale distances (typically 5–100 nm) researchgate.net. This makes it a powerful technique for analyzing the morphology and interface structure within thin films of this compound researchgate.net. Furthermore, SAXS can be utilized to detect nanoparticles embedded within a matrix, provided their electron density is sufficiently higher than that of the surrounding material acs.org.

Electron Diffraction (ED) and Electron Microscopy (TEM, SEM)

Electron Diffraction (ED) and Electron Microscopy (Transmission Electron Microscopy - TEM, and Scanning Electron Microscopy - SEM) offer direct visualization and characterization of this compound's molecular arrangement, morphology, and particle size.

Advanced techniques like Scanning Transmission Electron Microscopy (STEM) with annular dark-field (ADF) imaging are employed for atomic-scale investigations. ADF imaging leverages atomic-number (Z) sensitivity, enabling the identification of atomic species and the study of local liquid structures and ionic distributions in solutions containing this compound rsc.org. For example, ADF-STEM images of thin liquid films of this compound dissolved in an ionic liquid have revealed 10 nm-scale heterogeneities in image intensity, directly reflecting the heterogeneous distribution of ions within the solution rsc.org.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are fundamental for characterizing the morphology (shape, surface features) and particle size of this compound, especially in powdered or dispersed forms. These techniques are routinely used to evaluate the crystallization process, particle size, and morphology of various materials, including barium zirconate nanopowders synthesized using this compound as a source material sid.irresearchgate.net.

Table 2: Particle Size Characteristics using Electron Microscopy

MaterialTechniqueParticle Size/MorphologyReference
Barium Zirconate Nanopowders (from Ba Stearate)TEM/SEM20-25 nm, high homogeneity sid.irresearchgate.net
This compound (Commercial)N/A325 mesh pass 98% min; 150 mesh pass 90% min goyenchemical.com

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the chemical analysis and characterization of materials. These techniques provide molecular fingerprints, offering insights into chemical composition, crystallinity, and intermolecular interactions by analyzing the vibrational modes of molecules nanografi.commdpi.com. For this compound, both FTIR and Raman spectra are readily available and utilized for detailed structural elucidation spectrabase.comnih.gov.

Conformational Analysis of Hydrocarbon Chains

The hydrocarbon chains of this compound exhibit specific vibrational modes that are highly sensitive to their conformation and packing. In infrared spectroscopy, the C-H stretching region (typically 2800-3000 cm⁻¹) is particularly informative, containing distinct bands corresponding to methyl (CH₃) and methylene (B1212753) (CH₂) vibrations mdpi.com. Analysis of these bands, specifically the antisymmetric and symmetric stretching vibrations, can reveal details about the chain's order and disorder.

Furthermore, the 1400-1300 cm⁻¹ spectral region, which contains CH₂ wagging bands, is crucial for identifying different types of gauche conformers within the fatty acyl chains. For instance, specific bands are observed for:

Gauche-trans-gauche sequences (kinks) around 1367 cm⁻¹. nih.gov

End-gauche conformers around 1341 cm⁻¹. nih.gov

Double-gauche conformers around 1355 cm⁻¹. nih.gov

The intensities of these "gauche" bands, when normalized to a conformation-insensitive band like the symmetric methyl bending at 1378 cm⁻¹, can quantitatively indicate the concentration of various conformational defects within the hydrocarbon chains. Studies on similar long-chain compounds show that the concentration of kink defects tends to increase with chain length, while end-gauche and double-gauche conformers remain relatively low and invariant nih.gov. Raman spectroscopy also contributes to conformational analysis, particularly in Langmuir-Blodgett multilayers of this compound acs.org.

Interfacial Chemical Interactions in Monolayers

Vibrational spectroscopy, especially Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), is instrumental in studying this compound films at interfaces, such as the air/water interface. This technique is sensitive to the perpendicular dipole moment component relative to the substrate, thereby providing valuable information on the orientation of the film-forming molecules within monolayers ub.bwscispace.comredalyc.org.

Thermal Analysis Techniques (TGA, DSC, DTG)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Derivative Thermogravimetry (DTG), are indispensable for investigating the thermal behavior of this compound. These methods measure changes in physical and chemical properties of a substance as a function of temperature or time under a controlled temperature program mdpi.comuptti.ac.inwikipedia.org.

TGA measures the mass change of a sample over time as its temperature changes, providing insights into thermal stability, volatile content, and decomposition processes mdpi.comwikipedia.orgworldoftest.com. DTG, the first derivative of the TGA curve, highlights the rate of mass change and helps identify distinct decomposition stages and their corresponding temperatures mdpi.comwikipedia.orgpsu.edu. DSC, on the other hand, measures the heat flow into or out of a sample during thermal transitions, allowing for the quantification of melting points, crystallization, glass transition temperatures, and reaction energies uptti.ac.inworldoftest.comtainstruments.com.

Elucidation of Thermal Decomposition Kinetics and Mechanisms

Thermal analysis, particularly TGA and DTG, is crucial for understanding the thermal decomposition kinetics and mechanisms of this compound, especially when used as a stabilizer in polymers like PVC. The decomposition process often occurs in multiple stages, each characterized by a distinct weight-loss peak in the DTG curve psu.eduresearchgate.net.

For instance, studies on PVC stabilized with this compound show that its thermal decomposition proceeds in three main stages. The specific temperature ranges and corresponding weight loss peaks can vary with heating rate. Kinetic parameters, such as apparent activation energy () and pre-exponential factor (), can be determined using non-isothermal methods like the Kissinger, Ozawa, Starink, and Friedman methods, applied to TG and DTG data psu.eduresearchgate.netresearchgate.netresearchgate.net.

Table 1: Apparent Activation Energies for Thermal Decomposition of PVC Stabilized by this compound psu.eduresearchgate.net

Decomposition StageAverage Apparent Activation Energy () (kJ/mol)
First Stage79.88
Second Stage89.37
Third Stage187.34

In the initial phase of decomposition (e.g., for conversion rates below 18% at a heating rate of 20°C/min), the reaction mechanism for PVC stabilized by this compound has been observed to conform to the Avrami-Erofeev function equation (A1.5 mechanism) psu.eduresearchgate.net.

Determination of Thermal Stability Profiles

The thermal stability of this compound, and its impact on materials it stabilizes, is directly assessed through TGA. A negligible mass loss in the TGA trace indicates the material's stability up to a certain temperature, defining its upper use temperature wikipedia.org. This compound is widely recognized for its role as a heat stabilizer in PVC, significantly enhancing its thermal stability psu.eduresearchgate.netatamanchemicals.com.

Research indicates that the lowest decomposition temperature for PVC stabilized with this compound can be greater than 203.6°C at a 5% conversion rate and 217.2°C at a 10% conversion rate psu.eduresearchgate.net. Furthermore, at a heating rate of 10°C/min, the remaining mass of a sample containing this compound was found to be 99.1% at 200°C and 95.3% at 225°C, demonstrating its effectiveness in maintaining material integrity at elevated temperatures psu.eduresearchgate.net. This improved thermal stability is crucial for the processing and application of PVC products atamanchemicals.com.

Scanning Probe Microscopy (AFM, STM)

Scanning Probe Microscopy (SPM) encompasses a suite of techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), which are used to generate high-resolution images of surfaces by sensing probe-to-surface interactions specs-group.comkth.se. These techniques operate without optical focusing elements, instead relying on a sharp probe tip scanned across a surface.

STM is specifically used for mapping conductive surfaces at the nanometer scale, utilizing the quantum mechanical tunneling effect to delineate surface topography and local density of states with atomic resolution specs-group.com. AFM, a further development, extends this capability to electrically insulating materials by measuring atomic-range forces between the probe tip and the sample surface kth.se. The tip is attached to a cantilever, and its displacement, caused by interatomic forces as it scans the surface, is measured to map the surface topography kth.se.

In the context of this compound research, AFM has been employed to investigate Langmuir-Blodgett (LB) films. For example, studies have utilized AFM to map adhesion forces within this compound LB films, providing insights into their surface properties and interactions spmtips.com. Furthermore, AFM images have been used to characterize the structural properties of this compound multilayers, including those doped with carbon nanotubes, revealing details about their morphology at the nanoscale researchgate.net. These microscopic techniques offer direct visualization of surface structures and interactions, which is invaluable for understanding the organization and properties of this compound films.

PubChem CIDs

Topographical and Adhesion Force Mapping of Thin Films

Atomic Force Microscopy (AFM) is a primary technique for characterizing the topographical features and mechanical properties of this compound thin films. AFM enables the visualization of surface morphology and domain structures at the nanoscale. Researchers employ AFM to map adhesion forces, which involves measuring the "pull-off" forces between the AFM tip and the sample surface in a Force Calibration Mode. This allows for the quantitative distinction of various force contributions to the total adhesion. fishersci.ca

For instance, AFM images have been utilized to depict the surface topography of this compound and mixed this compound/behenate films, revealing structural modifications under different conditions. wikipedia.org Adhesion force mapping, a technique that considers the spatial distribution of adhesion, has been applied to various materials, demonstrating its utility in quantitatively characterizing physical properties by collecting adhesion force data from multiple points on a surface. fishersci.canih.gov This method accounts for the topographic effect on adhesion force, such as the variation in tip angle relative to the surface. fishersci.ca

Studies of Monolayer Stability and Collapse Processes

The stability and collapse mechanisms of this compound monolayers are frequently investigated using surface pressure-area (π-A) isotherms, typically formed at the air-water interface in a Langmuir trough. These isotherms provide critical information about phase transitions and the film's stability under compression. The collapse pressure (πC) serves as an indicator of monolayer stability, with higher values suggesting greater stability. mpg.de

Studies involving stearic acid and behenic acid mixed Langmuir monolayers in the presence of Ba²⁺ ions have shown that the collapse pressure (πC) and dip pressure (πD) points vary depending on the relative amounts of the two components. wikipedia.org For example, a stearic acid monolayer in the presence of barium ions at high pH conditions (approximately 9.5) can exhibit a monolayer-to-trilayer collapse even at relatively low surface pressures (around 0.6 mN/m). This unusual multilayer transformation is attributed to the formation of bidentate chelate coordination. wikipedia.org Furthermore, this compound molecules have been observed to form multilayer structures at high subphase pH (≈ 9.5) and lower surface pressure, a phenomenon verified through π-A isotherms and AFM analysis.

Research has also indicated that two-dimensional crystallites of this compound monolayers can form even at zero surface pressure (0 mN·m⁻¹). These crystallites evolve into a continuous phase at 25 mN·m⁻¹ and subsequently collapse at 40 mN·m⁻¹. This suggests that the π-A isotherm for this compound can represent an aggregation process of small two-dimensional crystallites rather than a conventional series of gas, liquid, and solid phase transitions.

Optical Spectroscopy and Interferometry

Optical methods play a crucial role in the characterization of this compound films, offering non-invasive ways to determine properties such as thickness, refractive index, and molecular orientation within the film.

Determination of Film Thickness and Refractive Indices

Ellipsometry and multiple-beam interferometry are prominent techniques for precisely determining the thickness and refractive indices of this compound films. Ellipsometry, which measures changes in the polarization state of light upon reflection from a surface, can detect film thickness in the monoatomic range with high sensitivity, potentially up to ±0.3 Å. However, for very thin films (less than 100 Å), conventional Drude equations used in ellipsometry can yield considerable errors, and more sophisticated "step-by-step" calculations or explicit allowance for absorbing regions at interfaces may be necessary for accuracy.

Multiple-beam interferometry has also been successfully applied, with measurements showing the thickness of a single this compound monolayer to be approximately 24.40 Å, 25.75 Å, or 24.3 Å. Films containing up to 3001 layers of barium-copper stearate have been built, and their thickness and refractive index were calculated with high accuracy by measuring angles of minimum intensity of monochromatic light.

This compound films, when built by successive deposition, behave as uniaxial crystals with the optic axis perpendicular to the surface. The refractive indices for the ordinary ray (n₁) and the extraordinary ray (n₃) in a direction perpendicular to the axis have been determined as n₁ = 1.491 and n₃ = 1.551. A double layer of this compound has been reported to have a thickness of 48.8 Å and a refractive index of 1.500. Another study reported a thickness of 45.7 Å and an ordinary refractive index of 1.508 for this compound double layers.

Table 1: Reported Thickness and Refractive Index of this compound Films

PropertyValue (Å)Refractive Index (n)MethodReference
Monolayer Thickness24.40-Interference Fringes
Monolayer Thickness25.75-Multiple-Beam Interferometry
Monolayer Thickness24.3-Ellipsometry
Double Layer Thickness48.81.500Ellipsometry
Double Layer Thickness45.71.508 (ordinary)Fringes of Equal Reflection Coefficient Ratio
Film Refractive Index-n₁=1.491, n₃=1.551Optical Interference (Uniaxial Crystal)

Polarization Modulation Infrared Spectroscopy for Surface Structure

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a powerful and highly surface-specific Fourier Transform Infrared (FTIR) spectroscopy method used to investigate the molecular structure and orientation of this compound films, particularly at the air/water interface. A key advantage of PM-IRRAS is its ability to eliminate background signals originating from environmental factors, such as water vapor and carbon dioxide, by exploiting the differences in reflection of p- and s-polarized light from interfaces.

PM-IRRAS has been applied to study the stearic acid/Ba²⁺ system (this compound) on an aqueous BaCl₂ subphase in a Langmuir trough. Spectra recorded at varying temperatures and pH levels provide insights into the molecular conformation. For instance, at pH 6.3, the mixed COOH/COO⁻ monolayer of stearic acid/Ba²⁺ exhibited characteristic CH₂ antisymmetric (νas(CH₂)) and symmetric (νs(CH₂)) bands at 2917 cm⁻¹ and 2851 cm⁻¹, respectively. These spectral features are indicative of a predominantly trans zigzag chain conformation within the film. At higher pH values, such as 9.5, the stearic acid was completely deprotonated after spreading, forming a monolayer with ionic interaction between the COO⁻ group and the subphase Ba²⁺ ion. This monolayer subsequently underwent spontaneous reorganization into a three-dimensional structure, where the carboxylate group and the barium atom formed a chelating bidentate coordination. This reorganization process was observed to take approximately 11 minutes at 294 K and 50 minutes at 274 K.

Emerging Research Directions and Future Outlook for Barium Stearate

Advancements in Sustainable and Eco-Friendly Formulations

The chemical industry is undergoing a significant transformation towards sustainability, with a focus on developing environmentally benign and renewable materials. In this context, research is being directed at enhancing the eco-friendly profile of barium stearate (B1226849) formulations.

One of the primary drivers for this research is the increasing demand for sustainable lubricants. lube-media.com Conventional lubricants are often derived from petroleum, raising environmental concerns related to their extraction, use, and disposal. tandfonline.comresearchgate.net The focus is now on bio-based lubricants, which are biodegradable and have a lower environmental impact. lube-media.compib.gov.in Barium stearate, derived from stearic acid—a fatty acid that can be sourced from renewable vegetable and animal fats—is well-positioned to play a role in these next-generation lubricants. pishrochem.com Its inherent lubricating properties can be leveraged in formulations that utilize bio-oils, contributing to a reduced carbon footprint. pib.gov.in

In the realm of polymer additives, this compound is recognized as a heat stabilizer for polyvinyl chloride (PVC). pishrochem.comkosnature.compishrochem.com Research into eco-friendly PVC formulations is exploring the use of less toxic metal stearates as alternatives to traditional heavy-metal-based stabilizers. This compound, in synergistic combinations with other metallic soaps like zinc stearate, offers good long-term heat resistance and can be part of more environmentally friendly stabilizer packages. greyastabilizer.comsanyigroupct.com The ongoing research aims to optimize these combinations to enhance performance while minimizing environmental impact.

The development of "green" composites is another area where sustainable formulations of this compound are relevant. The use of natural fillers and biodegradable polymers is on the rise, and this compound can act as a compatibilizer and processing aid in these materials, ensuring their efficient and stable production.

Research FocusKey Findings/ObjectivesPotential Impact
Bio-based LubricantsIntegration of this compound into lubricants formulated with vegetable oils and other bio-derived base stocks.Reduction in reliance on petroleum-based lubricants and enhanced biodegradability.
Eco-friendly PVC StabilizersDevelopment of this compound-based stabilizer systems, often in combination with other metal soaps, to replace more toxic alternatives.Improved environmental and health profile of PVC products.
Green CompositesUse of this compound as a processing aid and performance enhancer in composites made from natural fibers and biopolymers.Facilitating the adoption of sustainable materials in various industries.

Exploration of this compound in Smart Materials and Responsive Systems

Smart materials, which can respond to external stimuli, are at the forefront of materials science. This compound is being investigated for its potential role in the fabrication of such materials, particularly in the domain of sensors and responsive films.

A significant area of this research involves the use of Langmuir-Blodgett (LB) films. researchgate.netchalcogen.ro The LB technique allows for the creation of highly ordered, ultrathin films of materials on a solid substrate. This compound, with its amphiphilic nature, is an excellent candidate for forming such films. aps.orgresearchgate.net Researchers have successfully created this compound multilayers that can act as a matrix for functional materials, leading to the development of responsive systems.

For instance, by embedding carbon nanotubes within this compound LB films, scientists have developed sensitive gas sensors. researchgate.netchalcogen.ro These sensors have shown a notable response to gases like nitrogen dioxide (NO2) and methane (B114726) (CH4). chalcogen.ro The organized structure of the this compound film provides a stable and high-surface-area platform for the carbon nanotubes to interact with gas molecules, leading to a measurable change in electrical resistance.

Furthermore, the responsiveness of these films can be tuned by incorporating other active molecules. Doping this compound-carbon nanotube films with metalloporphyrins has been shown to enhance the sensitivity and selectivity of these gas sensors. chalcogen.ro In addition to gas sensing, this compound-based LB films have demonstrated photoresponsive behavior. When doped with silver nitrate, these films exhibit a change in resistivity upon exposure to ultraviolet (UV) radiation, suggesting potential applications in UV sensors and optical switches. researchgate.net

The thixotropic properties of this compound are also being explored in the context of smart materials. cjspvc.com Thixotropy is the property of a material to become less viscous when subjected to stress. This behavior is valuable in applications such as coatings and molding compounds, where the material needs to flow during application but then set and hold its shape. cjspvc.com By carefully controlling the concentration and dispersion of this compound in a polymer matrix, the thixotropic behavior can be tailored for specific smart material applications. cjspvc.com

Smart Material SystemStimulusResponsePotential Application
This compound/Carbon Nanotube LB FilmsGases (e.g., NO2, CH4)Change in electrical resistanceGas sensors
This compound/Silver Nitrate LB FilmsUV RadiationChange in electrical resistanceUV detectors, optical switches
This compound in Polymer CompositesMechanical StressChange in viscosity (Thixotropy)Smart coatings, advanced molding compounds

Theoretical Modeling and Computational Chemistry Approaches to this compound Behavior

Computational chemistry and theoretical modeling are becoming indispensable tools in materials science, offering insights into material properties and behaviors at the molecular level. While specific computational studies on this compound are emerging, the methodologies applied to related systems like other metal stearates and fatty acids provide a clear roadmap for future research.

Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules. researchgate.netmdpi.com For this compound, MD simulations can be used to understand its role as a lubricant by modeling the interactions between the stearate chains and a surface at an atomic scale. researchgate.net These simulations can elucidate how the molecules align and reduce friction, providing valuable information for designing more effective lubricants. Furthermore, MD can be used to model the dispersion and interaction of this compound within a polymer matrix, helping to predict its effect on the mechanical and rheological properties of the composite material.

Density Functional Theory (DFT) is another key computational method that can be applied to study the electronic structure and properties of this compound. mdpi.commdpi.com DFT calculations can provide insights into the nature of the bonding between the barium ion and the stearate carboxylate groups. This understanding is crucial for explaining its thermal stability and its mechanism as a heat stabilizer in PVC, where it acts as an acid scavenger. pishrochem.com By modeling the reaction between this compound and hydrochloric acid (a degradation product of PVC), DFT can help in designing more efficient stabilizer systems.

The structural properties of this compound, particularly in thin films, can also be investigated using computational methods. By simulating X-ray diffraction patterns from modeled structures of this compound multilayers, researchers can compare these with experimental data to gain a detailed understanding of the molecular arrangement in these films. nih.gov This is particularly relevant for the development of the smart sensor materials discussed in the previous section.

Computational MethodResearch FocusInsights Gained
Molecular Dynamics (MD)Lubrication mechanisms, polymer interactionsFrictional behavior at the molecular level, dispersion in composites
Density Functional Theory (DFT)Electronic structure, reaction mechanismsBonding characteristics, thermal stability, acid scavenging efficiency
Structural ModelingThin film and crystal structureMolecular arrangement in Langmuir-Blodgett films and bulk material

Interdisciplinary Research Integrating this compound into Novel Scientific Domains

The unique combination of properties of this compound is leading to its exploration in a variety of scientific fields beyond its traditional applications. This interdisciplinary research is uncovering new and exciting potential uses for this versatile compound.

In the field of electronics , this compound is being investigated as a dielectric material for use in capacitors. pishrochem.com Its insulating properties and ability to form uniform thin films make it a candidate for certain specialized electronic components.

The pharmaceutical industry is exploring the use of this compound as a lubricant in tablet manufacturing. opewax.com In this application, it aids in the flow of powders and prevents the tablet from sticking to the manufacturing equipment, ensuring uniformity and consistency in the final product.

In metalworking , this compound is used in the formulation of high-temperature greases. pishrochem.com Its thermal stability and gelling capability contribute to the performance of lubricants used in demanding metal processing applications.

The intersection of materials science and nanotechnology is another promising area. The use of this compound in creating nanocomposites, where it can act as a dispersing agent for nanoparticles, is an active area of research. This can lead to materials with enhanced mechanical, thermal, and barrier properties.

Furthermore, the development of advanced sensors based on this compound Langmuir-Blodgett films represents a convergence of chemistry, physics, and engineering. These devices have potential applications in environmental monitoring, industrial process control, and medical diagnostics.

Scientific DomainApplicationRole of this compound
ElectronicsDielectric in capacitorsInsulating thin film material
PharmaceuticalsTablet manufacturingLubricant and release agent
MetalworkingHigh-temperature greasesGelling agent and lubricant
NanotechnologyNanocompositesDispersing agent for nanoparticles
Sensor TechnologyChemical and optical sensorsStructural matrix in Langmuir-Blodgett films

Q & A

Q. What are the standard methods for synthesizing barium stearate, and how can purity be validated?

this compound is typically synthesized via the reaction of stearic acid with barium hydroxide or chloride under controlled pH conditions (6.5–7.0). Critical steps include maintaining stoichiometric ratios and ensuring complete neutralization. Purity validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate bonding (asymmetric stretching at ~1540 cm⁻¹) and X-ray diffraction (XRD) to verify crystalline structure . Thermogravimetric analysis (TGA) further assesses thermal stability, with decomposition observed above 225°C .

Q. How should researchers characterize this compound’s colloidal properties for lubricant applications?

Colloidal stability is assessed using dynamic light scattering (DLS) to measure particle size distribution and zeta potential. For lubricant studies, tribological tests (e.g., pin-on-disk) quantify friction coefficients under varying loads. Comparative studies should include calcium or zinc stearates to benchmark performance, noting barium’s higher density (1.145 g/cm³) and thermal resistance .

Q. What experimental protocols ensure reproducibility in this compound film deposition?

The Langmuir-Blodgett (LB) technique is standard for depositing uniform films. Key parameters include subphase pH (6.5 adjusted with KHCO₃), barium chloride concentration (0.3 × 10⁻⁴ M), and controlled compression rates of stearic acid monolayers. Film thickness is validated via ellipsometry or atomic force microscopy (AFM) .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stabilization efficiency in polymer composites be resolved?

Contradictions arise from variations in composite formulations (e.g., ratios of co-stabilizers like zinc stearate or layered double hydroxides). Systematic studies should employ factorial design to isolate variables. For instance, zinc-barium stearate systems may outperform zinc-calcium in some matrices due to synergistic ion-exchange mechanisms, but underperform in others due to phase separation . TGA coupled with evolved gas analysis (EGA) can identify degradation pathways and clarify interactions .

Q. What advanced spectroscopic techniques elucidate this compound’s role in catalytic systems?

X-ray photoelectron spectroscopy (XPS) reveals surface composition and oxidation states of barium ions. Solid-state nuclear magnetic resonance (ssNMR) probes local coordination environments, particularly useful for studying this compound in heterogeneous catalysts. Pair these with reactivity assays (e.g., turnover frequency measurements) to correlate structure-function relationships .

Q. How do molecular dynamics simulations improve understanding of this compound’s self-assembly in nonpolar solvents?

Simulations parameterized with force fields (e.g., CHARMM or OPLS-AA) model micelle formation and aggregation kinetics. Validate predictions against small-angle X-ray scattering (SAXS) data to assess micellar size and shape. Focus on solvent polarity effects: this compound’s low solubility in water necessitates nonpolar solvents like hexane for stable dispersions .

Q. What methodologies address environmental and toxicity concerns in this compound research?

Toxicity profiling requires acute exposure assays (e.g., OECD Test Guideline 423) and ecotoxicity studies using Daphnia magna. For environmental persistence, employ biodegradation tests (OECD 301B) and quantify barium leaching via inductively coupled plasma mass spectrometry (ICP-MS). Always reference safety protocols for handling barium compounds (risk phrase R20/22: harmful if inhaled or swallowed) .

Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent results. For example, conflicting thermal stability data may stem from impurity levels in raw materials—validate via elemental analysis (ICP-OES) and reference Certificates of Analysis (CoA) for reagents .
  • Ethical and Safety Compliance : Adhere to institutional guidelines for hazardous material handling. Document waste management protocols (e.g., neutralization of barium residues) in line with OSHA standards .
  • Literature Review Strategies : Prioritize peer-reviewed journals (e.g., Physical Chemistry Journal) and avoid non-academic sources. Use databases like SciFinder or Reaxys to trace synthesis pathways and patent landscapes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.